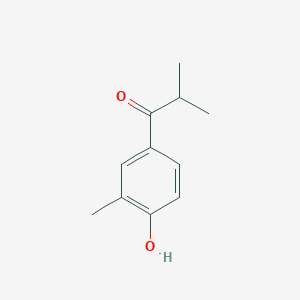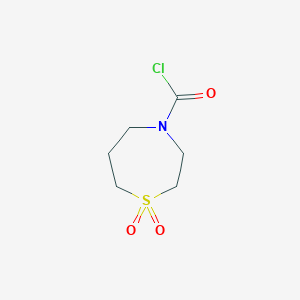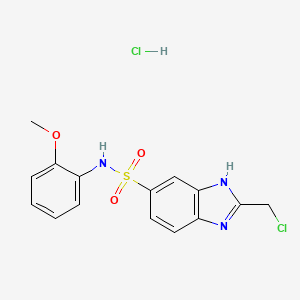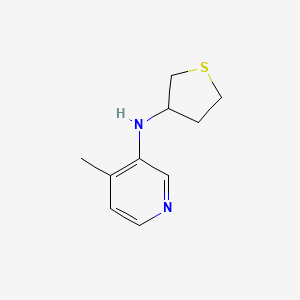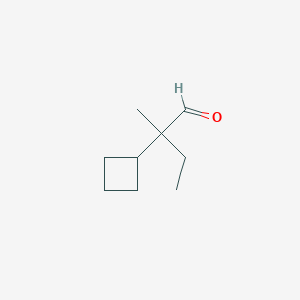
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Bromination and Chlorination: The thiophene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.
Amination: The brominated and chlorinated thiophene is then subjected to amination to introduce the amino group.
Coupling Reaction: The aminated thiophene is coupled with a suitable propanoic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by amination and coupling reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the bromine and chlorine substituents, potentially leading to dehalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
(3S)-3-Amino-3-(4-bromo-5-chlorophenyl)propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)butanoic acid: Similar structure but with a butanoic acid instead of a propanoic acid.
Uniqueness: (3S)-3-Amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C7H7BrClNO2S |
|---|---|
分子量 |
284.56 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-bromo-5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrClNO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1 |
InChIキー |
QQDOICQSEGVDLA-BYPYZUCNSA-N |
異性体SMILES |
C1=C(SC(=C1Br)Cl)[C@H](CC(=O)O)N |
正規SMILES |
C1=C(SC(=C1Br)Cl)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



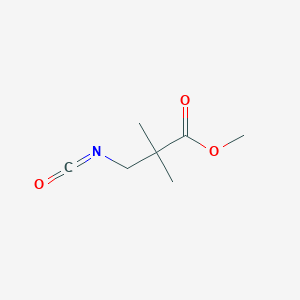
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
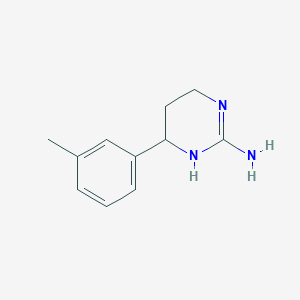
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
